5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Description
5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a chlorine atom at position 5, and a carboxylic acid (-COOH) group at position 2. The electron-withdrawing nature of the trifluoromethyl and chloro substituents enhances the acidity of the carboxylic acid moiety, making it a valuable intermediate in agrochemical and pharmaceutical synthesis.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O2/c6-3-1(4(12)13)2(10-11-3)5(7,8)9/h(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBDKMOJOJMBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Key Intermediate)
- Starting Materials : Ethyl trifluoroacetate derivatives and hydrazine or methylhydrazine.
- Key Reaction : Claisen condensation of ethyl difluoroacetate derivatives to prepare 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione intermediates.
- Cyclization : Reaction with methylhydrazine at low temperature (-25 to -20 °C) in methylene chloride to form the pyrazole ring.
- Purification : Concentration under reduced pressure followed by recrystallization to isolate 3-trifluoromethyl-1-methyl-4-acetylpyrazole with yields around 90%.
- Reference Reaction Conditions :
- Methylhydrazine aqueous solution (40%) used in stoichiometric amounts.
- Temperature control critical during addition and reaction phases.
- Gas chromatography used to monitor reaction completion.
This intermediate is crucial for subsequent chlorination steps.
Chlorination to Obtain 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
- Chlorination Reagents :
- Concentrated hydrochloric acid (35-40%)
- Hydrogen peroxide (30-40%)
- Dichloroethane as solvent
- Reaction Conditions :
- Temperature maintained between 20-30 °C during slow dropwise addition of hydrogen peroxide.
- Post-addition incubation at 50-70 °C for 5-7 hours to complete chlorination.
- Purification :
- Cooling and phase separation, followed by washing with sodium sulfite and sodium carbonate solutions to remove impurities.
- Drying with anhydrous sodium sulfate and removal of solvents to yield the chlorinated product.
- Yield and Purity :
- Yields up to 95% and purity exceeding 96% have been reported.
- Mechanistic Insight :
Alternative Alkylation and Methylation Methods
- Use of dimethyl carbonate as a green methylating agent to substitute traditional dimethyl sulfate, reducing toxicity and environmental hazards.
- Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate under nitrogen atmosphere at 100-150 °C for 8-12 hours in the presence of potassium carbonate catalyst.
- Pressure conditions: 0.5–1.1 MPa.
- Solvent options include diethylene glycol dimethyl ether for polar medium reactions at normal pressure.
- Post-reaction purification involves cooling, filtration, vacuum distillation to remove unreacted dimethyl carbonate.
- This method improves safety and environmental profile while maintaining high yields (up to 88%) and purity (above 95%).
Industrial Considerations and Process Optimization
- Temperature and Pressure Control : Critical for high selectivity and yield in both methylation and chlorination steps.
- Use of Green Reagents : Dimethyl carbonate replaces dimethyl sulfate; HCl/H2O2 replaces sulfonyl chloride, reducing toxic by-products and environmental impact.
- Purification Protocols : Multi-step washing and drying ensure removal of residual reagents and by-products, essential for agrochemical-grade purity.
- Reaction Monitoring : Gas chromatography and other analytical techniques are employed to ensure reaction completeness and product quality.
Summary Data Tables
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 3-trifluoromethyl-1-methylpyrazole-4-carboxylic acid | Methylhydrazine (40% aq), methylene chloride, -25 to -20 °C | ~90 | >95 | Claisen condensation intermediate cyclization |
| 2 | Chlorination at 5-position | HCl (35-40%), H2O2 (30-40%), dichloroethane, 20-70 °C | 88-95 | 90-97 | Oxidative chlorination, green alternative |
| 3 | Methylation using dimethyl carbonate | Dimethyl carbonate, K2CO3, 100-150 °C, 0.5-1.1 MPa | 72-88 | 92-96 | Green methylation replacing dimethyl sulfate |
Research Findings and Notes
- The use of dimethyl carbonate as a methylating agent is supported by literature for its low toxicity and effectiveness in pyrazole chemistry.
- Chlorination using HCl and H2O2 is a safer alternative to sulfonyl chloride, avoiding release of toxic gases and improving worker safety.
- Temperature and stoichiometric control are essential to prevent over-chlorination or side reactions.
- The described methods yield products suitable for use as intermediates in agrochemical synthesis with high purity and reproducibility.
- The process scalability is feasible with proper control of reaction parameters and purification steps.
Additional Notes on Related Compounds
- Preparation of related pyrazole derivatives, such as 5-chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, often involves similar synthetic strategies with variations in alkylation or substitution patterns.
- Industrial synthesis may incorporate continuous flow reactors and microwave-assisted reactions to optimize yield and reduce reaction time, although specific details for this compound are limited.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Cyclization Reactions: The carboxylic acid group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Cyclization: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ():
Replacing the trifluoromethyl group with a methyl (-CH₃) group reduces the electron-withdrawing effect, resulting in a lower carboxylic acid acidity (higher pKa). This compound is synthesized via similar acid chloride formation (using SOCl₂/DMF), but its reduced stability under harsh conditions may limit applications compared to the trifluoromethyl analog .5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():
The difluoromethyl (-CHF₂) group at position 5 introduces moderate electron-withdrawing effects, balancing acidity and lipophilicity. This compound may exhibit improved bioavailability compared to the chloro analog due to reduced steric hindrance .- The absence of chlorine may also decrease halogen-bonding interactions in crystal packing .
Structural and Crystallographic Differences
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (): This compound features bulky chlorophenyl groups at positions 1 and 5, leading to a monoclinic crystal structure (space group P2/c) with intramolecular O-H⋯O hydrogen bonds and π-π stacking interactions (centroid distances: 3.835–3.859 Å). These interactions enhance thermal stability but reduce solubility in polar solvents compared to the less-substituted target compound .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():
Substitution of the benzene ring with a pyridine ring introduces nitrogen heteroatoms, altering electronic distribution and hydrogen-bonding capacity. The dual trifluoromethyl groups at positions 3 and 5 significantly increase lipophilicity, making this derivative more suited for membrane permeability in drug design .
Tabulated Comparison of Key Properties
| Compound Name | Substituents (Positions) | Key Features | Applications/Implications |
|---|---|---|---|
| This compound | Cl (5), CF₃ (3), COOH (4) | High acidity, strong electron-withdrawing effects | Agrochemical intermediates |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Cl (5), CH₃ (3), Ph (1), COOH (4) | Moderate acidity, reduced stability | Limited to mild reaction conditions |
| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | Cl (5,1,2,4), CH₃ (4), COOH (3) | Bulky substituents, π-π stacking in crystals | High thermal stability |
| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Cl (3), CF₃ (5,3), COOH (4) | Dual CF₃ groups, pyridine ring | Enhanced lipophilicity for drug delivery |
Biological Activity
5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1322794-24-0) is a member of the pyrazole family, characterized by its unique structural features including a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position. This compound has garnered attention in various fields, particularly for its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.53 g/mol. The presence of halogenated substituents can significantly influence both its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds bearing the pyrazole structure often exhibit notable antimicrobial activity. Specifically, this compound has shown potential antifungal and antibacterial properties. Studies suggest that similar pyrazole derivatives can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate potential interactions with biological macromolecules such as proteins and nucleic acids, which could lead to alterations in cellular signaling pathways involved in proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole | Methyl instead of carboxyl | Lacks carboxyl functionality | Anticancer properties |
| 4-Chloro-3-trifluoromethyl-pyrazole | Different chlorine position | No carboxyl group | Antimicrobial activity |
| 5-Bromo-3-trifluoromethyl-1H-pyrazole | Bromine instead of chlorine | Similar reactivity | Anticancer potential |
This table illustrates how the presence of various substituents can influence both the chemical behavior and biological activity profiles of pyrazole derivatives.
Case Studies and Research Findings
Recent studies have highlighted the synthesis and evaluation of various pyrazole derivatives, including those structurally related to this compound. For example:
- Anticancer Evaluation : A study synthesized several pyrazole derivatives and tested their antiproliferative effects on cancer cell lines. Some compounds exhibited IC50 values comparable to established chemotherapeutics .
- Antimicrobial Testing : Another research effort focused on evaluating the antibacterial activity of pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting potential applications in treating bacterial infections .
Q & A
Q. What are the established synthetic routes for 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
A common approach involves cyclocondensation of halogenated pyrazole precursors with trifluoromethylating agents. For example, describes a two-step synthesis for a structurally similar compound:
Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the CF₃ group.
Alkylation with formaldehyde under basic conditions to form the carbaldehyde derivative.
For the carboxylic acid variant, oxidation of the aldehyde group (e.g., using KMnO₄ or CrO₃) or hydrolysis of ester intermediates may be required. Reaction pH, temperature (e.g., 80–100°C for cyclization), and catalyst choice (e.g., palladium for cross-coupling) critically affect regioselectivity and purity. Impurities often arise from incomplete trifluoromethylation or side reactions at the N1 position .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- NMR : ¹H NMR distinguishes pyrazole ring protons (δ 6.5–8.0 ppm) and CF₃ groups (¹⁹F NMR δ -60 to -70 ppm). Carboxylic protons may appear broad due to hydrogen bonding .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related pyrazole-carboxylic acids in and .
- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) ensure purity assessment, especially for trace halogenated byproducts .
Q. What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors ().
- PPE : Nitrile gloves, goggles, and lab coats prevent skin/eye contact.
- Storage : Dry, cool environments (<4°C) away from oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict reactivity or bioactivity?
Density Functional Theory (DFT) optimizes molecular geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, used DFT to analyze charge distribution in pyrazole-carboxylic acids, correlating with antifungal activity. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, guiding bioactivity studies .
Q. What strategies resolve contradictions between experimental and computational data?
- Crystallographic Validation : Compare DFT-optimized structures with X-ray data (e.g., bond lengths, angles) to identify computational inaccuracies ().
- Multivariate Analysis : Apply principal component analysis (PCA) to NMR/IR datasets to detect outliers caused by solvent effects or impurities .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected byproducts in synthetic pathways .
Q. How to design bioactivity studies targeting specific enzymes or receptors?
- Enzyme Inhibition Assays : Test against serine hydrolases or metalloenzymes (e.g., carbonic anhydrase) using fluorogenic substrates. For example, highlights pyrazole derivatives as kinase inhibitors.
- Cellular Uptake Studies : Incorporate radiolabeled (³H/¹⁴C) analogs to quantify permeability in models like Caco-2 cells .
- SAR Analysis : Modify substituents (e.g., Cl vs. CF₃) to evaluate potency trends, as seen in and for COX-2 inhibition .
Q. How to analyze crystal structures and intermolecular interactions?
- Hydrogen-Bonding Networks : Use Mercury software to map O-H···O/N interactions, which stabilize crystal lattices ().
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., π-π stacking, halogen bonding) contributing to thermal stability .
- Polymorph Screening : Vary solvents (e.g., DMSO vs. ethanol) during recrystallization to isolate different polymorphs .
Q. What are the challenges in regioselective functionalization of the pyrazole ring?
- Directing Groups : Electron-withdrawing groups (e.g., CF₃) at C3 deactivate C5 for electrophilic substitution, necessitating transition-metal catalysis (e.g., Pd-mediated C-H activation) for C4 modifications ().
- Competitive Side Reactions : N-methylation may occur during alkylation; use bulky bases (e.g., DBU) to favor O-over N-attack in ester hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
